molecular formula C24H32N4O B6446537 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline CAS No. 2640956-39-2

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline

Cat. No.: B6446537
CAS No.: 2640956-39-2
M. Wt: 392.5 g/mol
InChI Key: JSNYOINPSPJZCK-UHFFFAOYSA-N
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Description

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a piperidine ring, which is further functionalized with an ethylpiperazine and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline is replaced by a piperidine derivative.

    Introduction of the Butynyl Group: The butynyl group can be attached using a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Functionalization with Ethylpiperazine: The final step involves the nucleophilic substitution of the butynyl group with ethylpiperazine, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, and purification steps would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and ethylpiperazine moieties, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the alkyne group, converting them into dihydroquinoline or alkene derivatives, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation (using palladium on carbon) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Dihydroquinoline and alkene derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-{

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-2-26-16-18-27(19-17-26)13-5-6-20-29-21-10-14-28(15-11-21)24-9-12-25-23-8-4-3-7-22(23)24/h3-4,7-9,12,21H,2,10-11,13-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNYOINPSPJZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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